1,2-Dichloro-3,4,5-trimethoxybenzene
Description
1,2-Dichloro-3,4,5-trimethoxybenzene is a substituted benzene derivative featuring two chlorine atoms at positions 1 and 2 and three methoxy (-OCH₃) groups at positions 3, 4, and 5. Potential applications include serving as an intermediate in pharmaceutical or agrochemical synthesis, given the bioactivity of structurally related trimethoxybenzene derivatives .
Properties
CAS No. |
108544-93-0 |
|---|---|
Molecular Formula |
C9H10Cl2O3 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O3/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
InChI Key |
WOTKRQPAYVFPEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Dichloro-3,4,5-trimethoxybenzene typically involves the chlorination of 3,4,5-trimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1,2-Dichloro-3,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding quinones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base or a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dichloro-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug itself, its derivatives are explored for therapeutic potential. Studies focus on its ability to modulate biological pathways and its efficacy in preclinical models.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3,4,5-trimethoxybenzene exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
The chlorine atoms in this compound increase molecular polarity and may reduce solubility in nonpolar solvents compared to non-chlorinated analogs. Thermodynamic data for related compounds reveal insights into stability and reactivity:
Table 2: Thermodynamic Properties
*†TMB = Trimethoxybenzene; *Estimated values based on substituent effects.
Table 3: Fungicidal Activity Comparison
| Compound | Activity Relative to Flumorph | Source |
|---|---|---|
| 3,4,5-Trimethoxybenzene derivatives | Similar or higher activity | |
| 1,2-Dichloro-3,4,5-TMB | Hypothesized enhanced activity | - |
Chemical Reactivity
Chlorine substituents increase the electrophilicity of the benzene ring, making this compound more reactive toward nucleophilic aromatic substitution compared to methoxy-only analogs. Conversely, methoxy groups activate the ring toward electrophilic substitution at positions ortho/para to the -OCH₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
